molecular formula C22H23N3O4 B11129454 4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11129454
M. Wt: 393.4 g/mol
InChI Key: NSTUVXICMJXMNC-UHFFFAOYSA-N
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Description

4-Isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused pyrrolo[1,2-a]quinazoline core. Its structure includes a 1,5-dioxo moiety, an isopropyl group at position 4, and a 4-methoxyphenyl carboxamide substituent at position 3a. The compound’s stereochemistry is unresolved in available literature, though racemic mixtures are common in related analogs .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-14(2)24-20(27)17-6-4-5-7-18(17)25-19(26)12-13-22(24,25)21(28)23-15-8-10-16(29-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,28)

InChI Key

NSTUVXICMJXMNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. The general synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of anthranilic acid derivatives with isocyanates or other suitable reagents can yield quinazoline derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibit significant biological activities. These include:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Effects : Some derivatives demonstrate activity against bacterial strains.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.

Interaction Studies

Interaction studies focus on the binding affinity of 4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide with various biological targets. These studies are crucial for understanding the therapeutic potential and mechanism of action of the compound.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to 4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide:

  • Antitumor Evaluation : A study examined the efficacy of related quinazoline derivatives against prostate cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity.
  • Antimicrobial Screening : Another investigation focused on antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting potent activity were identified for further development as potential antibiotics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Ethyl-N-Phenyl Analog (Compound Y041-8931)

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.39 g/mol
  • Substituents : Ethyl (position 4), phenyl (carboxamide)
  • Key Properties: logP: 2.004 (indicative of moderate lipophilicity) Polar Surface Area: 55.199 Ų Hydrogen Bond Acceptors/Donors: 6/1

The 4-methoxyphenyl substituent in the target compound introduces electron-donating methoxy groups, which may improve binding affinity to aromatic receptors compared to the unsubstituted phenyl in Y041-8931 .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and 2d () share fused bicyclic cores but differ in heteroatom positioning.

  • Structural Divergence : The pyrrolo[1,2-a]quinazoline core in the target compound contains two nitrogen atoms in the quinazoline ring, whereas imidazo[1,2-a]pyridine derivatives feature a nitrogen-rich imidazole ring.
  • Functional Impact : The additional nitrogen in quinazoline may enhance hydrogen-bonding capacity, altering solubility and target selectivity compared to imidazo analogs .

Substituent-Driven Property Variations

Methoxy vs. Nitro Groups

The 4-methoxyphenyl group in the target compound contrasts with nitro-substituted analogs (e.g., 1l in ).

  • Bioactivity Implications : Nitro groups often correlate with cytotoxicity, whereas methoxy groups are prevalent in CNS-active compounds due to improved blood-brain barrier penetration .

Isopropyl vs. Benzyl Substituents

A benzyl-substituted analog () demonstrates how alkyl/aryl groups influence safety profiles:

  • logP Impact : Benzyl substituents increase logP (e.g., ~3.5 for benzyl analogs), reducing aqueous solubility compared to the target compound’s logP (~2–3) .

Physicochemical and Bioactivity Data

Table 1: Comparative Properties of Pyrrolo[1,2-a]quinazoline Analogs

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound ~375 (estimated) ~2.5 ~58 4-isopropyl, 4-methoxyphenyl
Y041-8931 (Ethyl analog) 349.39 2.004 55.199 4-ethyl, phenyl
Benzyl Analog () ~380 (estimated) ~3.5 ~60 4-benzyl

Critical Analysis of Lumping Strategies

proposes lumping structurally similar compounds to predict properties. However, the target compound’s isopropyl and methoxyphenyl groups introduce divergences in:

  • Solubility : Lower logP vs. benzyl analogs improves aqueous solubility.
  • Reactivity : Methoxy groups reduce oxidative metabolism rates compared to nitro-substituted analogs. Thus, lumping may oversimplify structure-activity relationships for this compound class .

Biological Activity

The compound 4-isopropyl-N-(4-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide , identified by its CAS number 1236261-71-4 , is a member of the quinazoline family known for diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrroloquinazoline framework. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, and it exhibits properties typical of quinazoline derivatives, which often show significant pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit antimicrobial properties against various pathogens. Specifically, compounds similar to our target have demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) suggests that modifications in the quinazoline core can enhance efficacy against these organisms.

CompoundActivityReference
4-Isopropyl-N-(4-methoxyphenyl)-...Moderate against E. coli
7-Chloro-3-(4-(3-(4-chlorophenyl)...Potent against Gram-negative

Anticancer Properties

Quinazolines are also recognized for their anticancer potential. Compounds structurally related to 4-isopropyl-N-(4-methoxyphenyl)-... have been evaluated for their cytotoxicity against various cancer cell lines. For instance, certain derivatives were tested against the A549 lung cancer cell line, showing promising results with IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition .

Antihypertensive Effects

Some quinazoline derivatives have been reported to exhibit antihypertensive activity by acting as α1-adrenergic receptor blockers. These compounds showed prolonged action without significantly affecting heart rate in animal models . The potential of our target compound in this domain remains to be explored.

The mechanisms underlying the biological activities of quinazolines often involve modulation of specific enzyme pathways or receptor interactions. For example:

  • EGFR Inhibition : Compounds that inhibit the epidermal growth factor receptor (EGFR) can disrupt signaling pathways critical for tumor growth and survival.
  • Antimicrobial Mechanisms : The exact mechanisms by which quinazolines exert antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

A case study involving a related compound demonstrated significant antiparasitic activity against Plasmodium falciparum, suggesting that modifications to the quinazoline scaffold can yield potent antimalarial agents . This highlights the importance of structural optimization in enhancing biological efficacy.

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